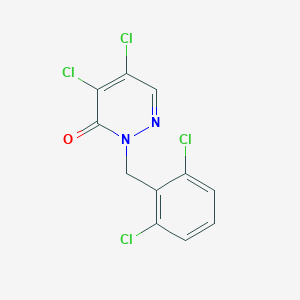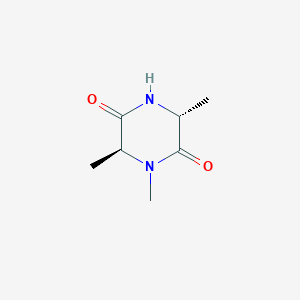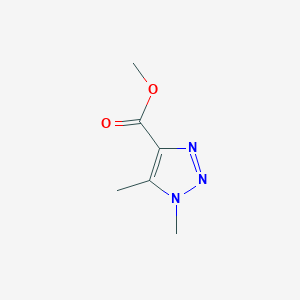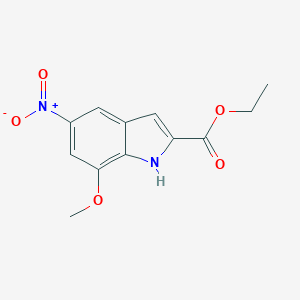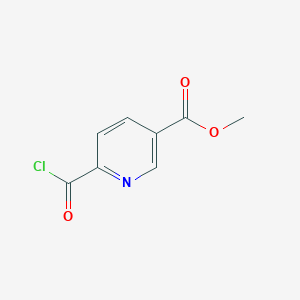
Methyl 6-(chlorocarbonyl)nicotinate
概要
説明
Methyl 6-(chlorocarbonyl)nicotinate (6-CN) is an organic compound that is used in a variety of scientific applications, including synthesis, research, and lab experiments. 6-CN is a derivative of nicotinic acid, containing a methyl group and a chlorine atom attached to the carbon-oxygen double bond. This compound is a versatile reagent that has been used to synthesize a variety of compounds, including pharmaceuticals, biochemicals, and other compounds. Additionally, 6-CN has been used in various scientific research applications, as it has been found to have several biochemical and physiological effects on cells and organisms.
科学的研究の応用
1. Smoking Cessation and Central Nervous System Disorders
Scientific Field:
Pharmacology and toxicology
Summary:
Methyl 6-(chlorocarbonyl)nicotinate, also known as 6-methylnicotine, is a nicotine analog. Researchers have explored its potential applications in smoking cessation and central nervous system (CNS) disorders such as Parkinson’s disease, Tourette’s syndrome, and ADHD.
Experimental Procedures:
Results:
- Toxicological Behavior : In vitro toxicology testing (Neutral Red, Ames, and Micronucleus) demonstrated that 6-methylnicotine salt e-liquid formulations exhibit similar cellular cytotoxicity and mutagenicity/genotoxicity responses to analogous (S)-nicotine salt e-liquid formulations .
2. Alternative Nicotine Source
Scientific Field:
Pharmaceutical research and development
Summary:
Given the costly and time-consuming process of obtaining FDA approval for nicotine-containing products, there is interest in identifying alternative agents with nicotine-like effects. 6-methylnicotine, as a synthetic nicotine analog, could potentially serve as a replacement for nicotine.
Experimental Procedures:
Results:
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 6-carbonochloridoylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGOPLLTIUPDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609441 | |
| Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(chlorocarbonyl)nicotinate | |
CAS RN |
169124-35-0 | |
| Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

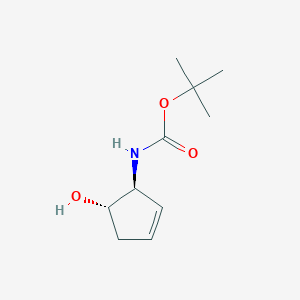
![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
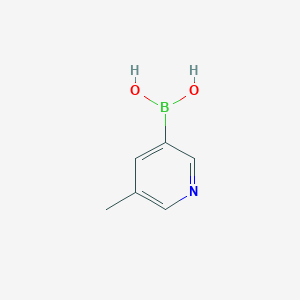

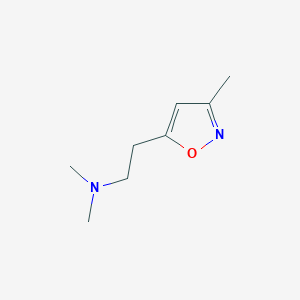
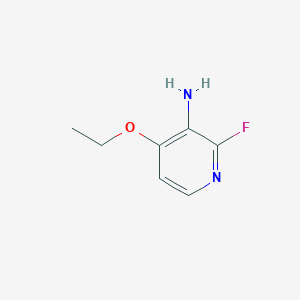
![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)
